molecular formula C37H63NO14 B1244674 methyl (4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3-amino-10,13-dimethyl-7,12-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

methyl (4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3-amino-10,13-dimethyl-7,12-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Cat. No. B1244674
M. Wt: 745.9 g/mol
InChI Key: VFFVYPYKVYXWGF-MJLYAETLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3-amino-10,13-dimethyl-7,12-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate, also known as Methyl (4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3-amino-10,13-dimethyl-7,12-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate, is a useful research compound. Its molecular formula is C37H63NO14 and its molecular weight is 745.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl (4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3-amino-10,13-dimethyl-7,12-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3-amino-10,13-dimethyl-7,12-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

methyl (4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3-amino-10,13-dimethyl-7,12-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Molecular Formula

C37H63NO14

Molecular Weight

745.9 g/mol

IUPAC Name

methyl (4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3-amino-10,13-dimethyl-7,12-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C37H63NO14/c1-16(5-8-26(41)48-4)19-6-7-20-27-21(13-25(37(19,20)3)52-35-33(47)31(45)29(43)24(15-40)51-35)36(2)10-9-18(38)11-17(36)12-22(27)49-34-32(46)30(44)28(42)23(14-39)50-34/h16-25,27-35,39-40,42-47H,5-15,38H2,1-4H3/t16-,17+,18+,19-,20+,21+,22-,23-,24-,25+,27+,28-,29-,30+,31+,32-,33-,34+,35-,36+,37-/m1/s1

InChI Key

VFFVYPYKVYXWGF-MJLYAETLSA-N

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@@H](C4)N)C)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)N)C)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)C

synonyms

TC-002
TC002

Origin of Product

United States

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